Home > Products > Building Blocks P17326 > Obidoxime chloride
Obidoxime chloride - 114-90-9

Obidoxime chloride

Catalog Number: EVT-278474
CAS Number: 114-90-9
Molecular Formula: C14H16Cl2N4O3
Molecular Weight: 359.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cholinesterase reactivator occurring in two interchangeable isomeric forms, syn and anti.

Pralidoxime Chloride (2-PAM)

Compound Description: Pralidoxime chloride, also known as 2-PAM, is a medication used to treat organophosphate poisoning. It is a pyridinium oxime that functions as a cholinesterase reactivator. [, , , ]

Pyramidoxime (HI-6)

Compound Description: Pyramidoxime, designated as HI-6, is another pyridinium oxime compound clinically employed as an antidote for organophosphate poisoning. It exhibits particular efficacy against soman poisoning. [, ]

Trimedoxime (TMB-4)

Compound Description: Trimedoxime, or TMB-4, is a member of the oxime class of compounds recognized for its ability to reactivate acetylcholinesterase following inhibition by organophosphates. []

Relevance: Trimedoxime, structurally related to obidoxime chloride through its oxime functional group, shares the ability to reverse organophosphate-induced acetylcholinesterase inhibition. Notably, trimedoxime exhibited higher potency than pralidoxime chloride and pyramidoxime in reactivating parathion and paraoxon-inhibited human brain acetylcholinesterase, although obidoxime chloride remained the most effective. []

Atropine Sulfate

Compound Description: Atropine sulfate is a medication used to treat bradycardia (slow heart rate), reduce salivation, and dilate pupils. It acts as a muscarinic receptor antagonist, blocking the effects of acetylcholine. [, , , , ]

Relevance: While atropine sulfate is not structurally related to obidoxime chloride, it is frequently co-administered in cases of organophosphate poisoning. Atropine sulfate addresses the muscarinic effects of organophosphate poisoning, whereas obidoxime chloride targets the reactivation of acetylcholinesterase. [, , , , ]

1,3-dimethyl-2-hydroxyethyl-imidazolyliodide

Compound Description: This compound is a novel imidazolium oxime synthesized and investigated for its antidotal properties against organophosphate poisoning. []

Relevance: Unlike obidoxime chloride which is a bis-pyridinium oxime, this compound belongs to the imidazolium oxime class. Although it displayed some protective effect against organophosphate toxicity, its protective ratio was lower compared to obidoxime chloride. []

3-oxime-[3-(2-hidroxyimino-methyl-1-imidazolyl-)-2oxapropyl]quinuclidin-dichloride

Compound Description: This is another novel imidazolium-quinuclidinium oxime synthesized for potential use as an antidote against organophosphate poisoning. []

Source and Classification

Obidoxime chloride is derived from the structural modification of pyridine derivatives. It falls under the category of oxime reactivators, which are compounds designed to restore the activity of acetylcholinesterase after it has been inhibited by organophosphates. Its classification is significant in pharmacology and toxicology, particularly in emergency medicine, where it serves as a critical antidote for nerve agent exposure .

Synthesis Analysis

The synthesis of obidoxime chloride involves several chemical reactions that typically yield the compound in a pure form suitable for pharmaceutical applications. One common synthesis method includes:

  1. Starting Materials: The synthesis begins with 4-formylpyridine, which serves as a precursor.
  2. Formation of Dioxime: The aldehyde group on the 4-formylpyridine is reacted with hydroxylamine to form the corresponding dioxime.
  3. Chloride Formation: The final step involves treating the dioxime with hydrochloric acid to yield obidoxime chloride.

Technical parameters such as temperature control, reaction time, and pH are critical during synthesis to ensure high yield and purity. Typically, reactions are conducted under controlled conditions to avoid side reactions that could lead to impurities .

Molecular Structure Analysis

Obidoxime chloride has a complex molecular structure characterized by its dioxime functional groups attached to a pyridine backbone. The molecular formula is C10H12ClN2O2C_{10}H_{12}ClN_2O_2, and its structure can be represented as follows:

  • Molecular Weight: Approximately 232.67 g/mol
  • Structural Features: The compound contains two oxime groups (-C=N-OH) that play a crucial role in its reactivation mechanism.

The spatial arrangement of atoms allows for effective binding to the active site of acetylcholinesterase, facilitating the reactivation process after organophosphate inhibition .

Chemical Reactions Analysis

Obidoxime chloride participates in several important chemical reactions:

  1. Reactivation of Acetylcholinesterase: The primary reaction involves the nucleophilic attack by obidoxime on the phosphorylated enzyme (acetylcholinesterase) that has been inhibited by organophosphates. This reaction restores the enzyme's activity.
  2. Complex Formation: Obidoxime can form complexes with metal ions such as palladium(II), which can be utilized for spectrophotometric analysis. The formation of these complexes occurs within specific pH ranges (3.9–8.0), resulting in distinct colorimetric changes that can be measured .
  3. Stability Studies: Investigations into the stability of obidoxime under various conditions reveal its reactivity profile and potential degradation pathways, which are essential for understanding its shelf life and efficacy in clinical settings .
Mechanism of Action

The mechanism of action of obidoxime chloride revolves around its ability to reactivate acetylcholinesterase:

  1. Binding: Obidoxime binds to the phosphorylated serine residue within the active site of acetylcholinesterase.
  2. Nucleophilic Attack: The oxime groups facilitate a nucleophilic attack on the phosphorus atom of the organophosphate compound bound to acetylcholinesterase.
  3. Release: This reaction leads to the release of the organophosphate from the enzyme, restoring its functionality.

Studies have shown that obidoxime exhibits high efficacy in reactivating human acetylcholinesterase inhibited by various organophosphates, demonstrating a reactivation efficacy up to 96.8% under optimal conditions .

Physical and Chemical Properties Analysis

Obidoxime chloride possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents, which is advantageous for its formulation as an injectable medication.
  • Melting Point: The melting point is around 160–165 °C, indicating thermal stability under standard conditions.
  • pH Stability: The compound remains stable across a broad pH range but exhibits optimal activity within specific parameters relevant for clinical use.

These properties are critical when considering formulation strategies for effective delivery in emergency situations .

Applications

Obidoxime chloride is primarily used in medical applications related to toxicology:

  1. Antidote for Organophosphate Poisoning: Its main application is as an antidote for patients exposed to organophosphate pesticides or nerve agents.
  2. Research Tool: In laboratory settings, obidoxime is utilized for studying acetylcholinesterase kinetics and exploring new therapeutic avenues for cholinergic dysfunctions.
  3. Pharmaceutical Development: Ongoing research aims at improving formulations that combine obidoxime with other therapeutic agents like atropine for enhanced efficacy against organophosphate toxicity .
Mechanistic Foundations of Obidoxime Chloride in Organophosphate Counteraction

Molecular Reactivation Pathways of Acetylcholinesterase (AChE)

Obidoxime chloride functions as a bis-pyridinium aldoxime reactivator that counteracts organophosphate (OP) intoxication through targeted nucleophilic attack on phosphylated serine residues within the acetylcholinesterase (AChE) active site. The molecular mechanism involves obidoxime's oximate anion (-C=NOH → -C=NO⁻) directly cleaving the phosphorus-serine bond via a nucleophilic substitution reaction. This process regenerates the catalytic serine residue and releases the phosphoryl-oxime derivative, thereby restoring AChE's capacity to hydrolyze acetylcholine [1] [8]. The reactivation kinetics demonstrate profound dependence on both the specific OP inhibitor and structural features of obidoxime:

  • Bispyridinium Scaffold: The dual positively charged pyridinium rings enable optimal positioning within the peripheral anionic site (PAS) and catalytic anionic site (CAS) of AChE. This configuration provides superior orientation compared to monopyridinium oximes (e.g., pralidoxime) for nucleophilic attack on conjugated OP-AChE complexes [1].
  • Linker Geometry: The tetramethylene bridge (CH₂)₄ between pyridinium rings creates an inter-ring distance of approximately 7.0 Å, permitting simultaneous engagement with both PAS and CAS subsites. Molecular modeling confirms this geometry maximizes π-cationic and π-π stacking interactions with conserved aromatic residues (Trp286, Tyr341) lining the active site gorge [1] [6].
  • Oxime Positioning: The 4-oxime substitution on one pyridinium ring aligns ideally for nucleophilic attack on OP-adducted serine, while the second heteroarenium moiety (pyridinium without oxime) stabilizes the reactivator-enzyme complex through electrostatic/hydrophobic contacts [1].

Table 1: Reactivation Efficacy of Obidoxime Against Human AChE Inhibited by Representative Organophosphates

OP InhibitorClassReactivation (%) at 100 µM ObidoximeRelative Efficacy vs. Pralidoxime
ParaoxonPesticide30.2 ± 0.32.8-fold higher
MethylparaoxonPesticide22.4 ± 0.7Comparable
Tabun (GA)Nerve Agent0.9 ± 0.6Superior to HI-6
DichlorvosPesticide90% (Estimated)Significantly higher
Soman (GD)Nerve Agent<5%Ineffective

[1] [6] [8]

A critical limitation emerges with aged phosphyl-AChE complexes, where OP-adducts undergo irreversible dealkylation (e.g., soman-inhibited AChE ages within minutes). This generates a negatively charged phosphonate moiety electrostatically repelling obidoxime's oximate anion, rendering reactivation impossible [1] [8]. Tabun-inhibited AChE presents additional steric challenges due to its ethoxy group, explaining obidoxime's modest (~1%) reactivation efficiency against this nerve agent despite its theoretical capability [1] [6]. Kinetic analyses reveal obidoxime's particular strength against dimethylphosphate pesticides (e.g., paraoxon, methylparaoxon) compared to diethyl variants, attributed to lower energy barriers for nucleophilic displacement of the smaller dimethylphosphoryl group [8].

Antinicotinic and Antimuscarinic Receptor Modulation Dynamics

Beyond AChE reactivation, obidoxime exerts direct cholinergic receptor modulation that contributes significantly to its antidotal profile. Electrophysiological investigations using patch-clamp techniques on embryonic muscle-type nicotinic acetylcholine receptors (nAChR) demonstrate obidoxime's non-competitive antagonism. At clinically relevant concentrations (100 µM), it suppresses acetylcholine-evoked currents by 40-60%, effectively dampening neuromuscular hyperstimulation during OP crises [2] [9]. This antinicotinic effect mirrors the action of gallamine but operates independently of oxime-mediated reactivation, providing complementary neuromuscular junction protection when AChE remains inhibited [2].

Muscarinic receptor studies reveal even greater complexity. In isolated rat atria (M₂ receptor-dominant tissue) and urinary bladder (M₃ receptor-dominant), obidoxime exhibits concentration-dependent dual effects:

  • Low Concentrations (0.1-5 µM): Enhances methacholine-induced bladder contractions by up to 450% and potentiates negative chronotropic responses in atria. This occurs via weak AChE inhibition (IC₅₀ ~878 µM), increasing synaptic acetylcholine availability [3] [6].
  • Higher Concentrations (>10 µM): Unmasks direct muscarinic antagonism, preferentially blocking M₂ receptors over M₃ subtypes. Functional examinations show M₂ affinity (pKᵢ ≈6.5) is approximately 10-fold higher than for M₃ receptors. This selectivity arises from obidoxime's structural mimicry of acetylcholine's quaternary ammonium group, allowing competitive binding at M₂ orthosteric sites [3] [9].

Table 2: Receptor-Level Effects of Obidoxime in Experimental Models

Receptor TypeExperimental SystemObidoxime EffectConcentration DependenceFunctional Consequence
nAChR (Muscle)Patch-clamp (embryonic)Current inhibition ~50%100 µMReduced fasciculations
M₂ MuscarinicIsolated rat atriaNegative chronotropic blockadeIC₅₀ ~3 µMCounteracts bradycardia
M₃ MuscarinicRat urinary bladderWeak contraction suppressionIC₅₀ >30 µMLimited smooth muscle effect
Presynaptic M₂Hippocampal synaptosomesHACU transport inhibition30% at 10 µMModulates ACh synthesis

[3] [6] [9]

The physiological implications are profound. M₂ receptors function as autoreceptors inhibiting acetylcholine release in central/peripheral synapses. Obidoxime's M₂ blockade thus amplifies neurotransmitter release, potentially counteracting OP-induced synaptic depression [9]. Simultaneously, its cardiac M₂ antagonism opposes OP-driven bradycardia independently of atropine. However, this receptor-level polypharmacology necessitates careful titration as high-dose obidoxime could theoretically induce cholinergic overstimulation in the absence of OP inhibition [3].

Allosteric Interactions With Cholinergic Signaling Components

Obidoxime engages in sophisticated allosteric crosstalk beyond competitive receptor binding. Radioligand dissociation studies on human M₂ muscarinic receptors reveal obidoxime binds a topographically distinct allosteric site with moderate affinity (log Kᴸ ≈ -1.73), competitively displacing prototypical allosteric modulators like gallamine (log Kᴸ = -4.12) and [³H]N-methyl scopolamine (NMS) [4] [7]. This allosteric domain, located near receptor oligomerization interfaces, enables obidoxime to modulate orthosteric ligand kinetics:

  • Negative Cooperativity: Obidoxime reduces dissociation rate constants (kₒbₛd) of bound orthosteric antagonists (e.g., NMS) by 1.1-fold—a modest but significant stabilization indicating ternary complex formation [4].
  • Allosteric Competition: Obidoxime reverses gallamine-induced retardation of NMS dissociation, confirming overlapping binding with classical allosteric sites. Mathematical modeling supports a mechanism where obidoxime competes with orthosteric ligands (NMS, oxotremorine-M) for this spatially distinct domain rather than the primary acetylcholine binding cleft [4] [7].

These interactions translate to functional impacts on M₂/M₃ receptor crosstalk. In physostigmine-treated rat bladder, M₂ receptor activation normally suppresses M₃-mediated contractions via Gi/o-protein coupling. Obidoxime's allosteric M₂ modulation disrupts this inhibition, amplifying low-dose methacholine responses by 290%—demonstrating how its allosteric actions influence integrated tissue responses during AChE inhibition [3].

The therapeutic relevance emerges in multivalent ligand design. THRX-160209—a hybrid molecule bridging orthosteric and allosteric sites—displays >1000-fold enhanced M₂ affinity when incorporating structural motifs from obidoxime. This synergy validates obidoxime's allosteric engagement as pharmacologically exploitable [7]. Furthermore, obidoxime influences high-affinity choline uptake (HACU) in hippocampal synaptosomes, inhibiting hemicholinium-3-sensitive choline carriers (Iₘₐₓ=40% at 10µM). This occurs via membrane fluidity alterations in phospholipid headgroup regions, indirectly modulating acetylcholine synthesis capacity during OP recovery [9].

Table 3: Allosteric Interactions of Obidoxime With Cholinergic Targets

TargetBinding SiteCooperativity TypeFunctional ConsequenceTherapeutic Implication
M₂ mAChRNon-orthostericNegative (kₒbₛd ↓1.1x)Stabilizes antagonist bindingMay prolong atropine effects
Gallamine SiteOverlapping with M₂ allostericCompetitive antagonismReverses dissociation retardationModulates receptor sensitivity
HACU CarrierMembrane interfaceNot characterizedInhibits choline transport (30-40%)Regulates ACh synthesis rate
nAChRNon-competitive siteUndefinedSuppresses ion channel openingAugments neuromuscular block

[3] [4] [7]

Limitations and Research Frontiers

Despite its mechanistic versatility, obidoxime faces unresolved challenges requiring innovative approaches:

  • Blood-Brain Barrier (BBB) Penetration: As a permanent bis-quaternary ammonium compound, obidoxime achieves minimal CNS concentrations (<5% plasma levels). This critically limits reactivation of brain AChE inhibited by OP neurotoxins. Novel delivery strategies using imidazolium surfactant-modified liposomes show promise—encapsulated pralidoxime achieves 25% brain AChE reactivation in paraoxon-poisoned rats versus <5% with free drug [5].
  • Reactivation Spectrum Gaps: Obidoxime remains ineffective against aged soman-AChE and sterically hindered tabun-AChE. Hybrid reactivators (e.g., K-oximes) incorporating obidoxime's bispyridinium core with optimized oxime orientations (K048, K074) demonstrate improved tabun reactivation (up to 18.7% at 100µM) [1] [8]. Non-oxime reactivators bearing quaternary ammonium groups (e.g., MB327) offer complementary mechanisms but lack clinical validation [8].
  • Receptor Polypharmacology Nuances: While M₂ selectivity is beneficial for cardiac protection, off-target effects on neuronal nAChRs could impair motor recovery. Research into oxy linker modifications aims to fine-tune receptor affinities without compromising reactivation efficiency [6] [9].

Table 4: Key Compounds in Advanced Reactivator Development

CompoundStructural ClassKey FeatureAdvantage Over Obidoxime
K048Bispyridinium mono-oxime(E)-but-2-en-1,4-diyl linkerEnhanced tabun reactivation
K074Bispyridinium mono-oximeBut-1,4-diyl linkerImproved CNS penetration
MB327Non-oxime bisquaternaryDiazabicyclo[3.3.0]octane coreActivity against aged AChE
Imidazolium LiposomesNano-carrierCationic surfactant coating5x higher brain oxime delivery
THRX-160209Multivalent ligandObidoxime-derived allosteric moduleM₂ specificity (pKᵢ 9.51)

[1] [5] [7]

Properties

CAS Number

114-90-9

Product Name

Obidoxime chloride

IUPAC Name

N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride

Molecular Formula

C14H16Cl2N4O3

Molecular Weight

359.2 g/mol

InChI

InChI=1S/C14H14N4O3.2ClH/c19-15-9-13-1-5-17(6-2-13)11-21-12-18-7-3-14(4-8-18)10-16-20;;/h1-10H,11-12H2;2*1H

InChI Key

ZIFJVJZWVSPZLE-UHFFFAOYSA-N

SMILES

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O

Solubility

Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75
Insol in ether
In water, 3.60X10+2 mg/L at 24 °C

Synonyms

Fungicidin
Mycostatin
Nilstat
Nystatin
Nystatin A1
Nystatin A2
Nystatin A3
Nystatin G
Stamicin
Stamycin

Canonical SMILES

C1=C[N+](=CC=C1C=NO)COC[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-]

Isomeric SMILES

C1=C[N+](=CC=C1/C=N\O)COC[N+]2=CC=C(C=C2)/C=N\O.[Cl-].[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.